1-Bromo-2-nitro-4-(trifluoromethoxy)benzene 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 95668-21-6
VCID: VC2084204
InChI: InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
SMILES: C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Br
Molecular Formula: C7H3BrF3NO3
Molecular Weight: 286 g/mol

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

CAS No.: 95668-21-6

Cat. No.: VC2084204

Molecular Formula: C7H3BrF3NO3

Molecular Weight: 286 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene - 95668-21-6

Specification

CAS No. 95668-21-6
Molecular Formula C7H3BrF3NO3
Molecular Weight 286 g/mol
IUPAC Name 1-bromo-2-nitro-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
Standard InChI Key LHWANFWEBHKYCZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Br
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Br

Introduction

Chemical Properties and Structure

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene features a benzene ring substituted with three functional groups: a bromine atom, a nitro group, and a trifluoromethoxy group. The molecular formula of this compound is C7H3BrF3NO3 with a molecular weight of 286.00 g/mol. The presence of these three distinct functional groups creates a unique electronic distribution within the molecule, influencing its chemical behavior and reactivity profiles in various synthetic applications.

The structural characteristics of this compound can be described using several chemical identifiers:

PropertyValue
IUPAC Name1-bromo-2-nitro-4-(trifluoromethoxy)benzene
CAS Number95668-21-6
Molecular FormulaC7H3BrF3NO3
Molecular Weight286.00 g/mol
InChIInChI=1S/C7H3BrF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H
InChI KeyLHWANFWEBHKYCZ-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C=C1OC(F)(F)F)N+[O-])Br

The trifluoromethoxy group (-OCF3) imparts unique electronic and steric properties to the compound, affecting its reactivity, lipophilicity, and potential biological interactions. This group is known for its electron-withdrawing nature, which influences the electron density distribution throughout the aromatic ring. The nitro group (-NO2) at position 2 further contributes to the electron-deficient character of the ring, while the bromine atom provides a reactive site for various transformation reactions, particularly coupling reactions in organic synthesis.

Synthesis Methods

The synthesis of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene can be achieved through several synthetic routes, with bromination of 2-nitro-4-(trifluoromethoxy)benzene being a common approach. The bromination typically occurs under controlled conditions, using bromine as the brominating agent in the presence of an appropriate catalyst.

Chemical Reactivity

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene demonstrates diverse reactivity patterns, primarily due to the functional groups present on the benzene ring. Understanding these reactivity profiles is essential for utilizing this compound effectively in synthetic applications.

Nucleophilic Substitution Reactions

The bromine atom in this compound serves as an excellent leaving group in nucleophilic substitution reactions. Various nucleophiles, including amines, thiols, and alkoxides, can replace the bromine atom under appropriate reaction conditions. These substitution reactions are facilitated by the electron-withdrawing effects of both the nitro and trifluoromethoxy groups, which enhance the electrophilicity of the carbon-bromine bond.

Reduction Reactions

The nitro group can undergo selective reduction to form the corresponding amine. This transformation can be accomplished using various reducing agents, including:

  • Hydrogen gas with palladium catalyst (catalytic hydrogenation)

  • Tin(II) chloride in acidic conditions

  • Iron or zinc in acidic media

  • Sodium borohydride with transition metal catalysts

The resulting amino compound can serve as a versatile intermediate for further transformations, including diazotization, amide formation, and heterocycle synthesis.

Cross-Coupling Reactions

One of the most valuable applications of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene is in transition metal-catalyzed cross-coupling reactions. The bromine substituent readily participates in palladium-catalyzed transformations such as:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Heck reactions with alkenes

  • Sonogashira coupling with terminal alkynes

  • Buchwald-Hartwig amination

These reactions provide access to complex molecular architectures and are widely utilized in pharmaceutical, agrochemical, and materials science research.

Applications in Research

1-Bromo-2-nitro-4-(trifluoromethoxy)benzene has found applications in various scientific fields, particularly due to its unique structure and reactivity profile.

Medicinal Chemistry

This compound serves as an important building block in medicinal chemistry, particularly in the development of antimicrobial agents. Research has indicated that derivatives of this compound may exhibit activity against Mycobacterium tuberculosis, including strains resistant to conventional antibiotics. The unique combination of the bromine, nitro, and trifluoromethoxy groups provides a scaffold that can be modified to optimize biological activity and pharmacokinetic properties.

The trifluoromethoxy group is particularly valued in medicinal chemistry for several reasons:

  • Increased lipophilicity, enhancing membrane permeability

  • Metabolic stability

  • Unique binding interactions within protein targets

  • Altered electronic properties of the molecule

Organic Synthesis

As a synthetic intermediate, 1-bromo-2-nitro-4-(trifluoromethoxy)benzene enables the construction of complex molecular architectures. The bromine substituent allows for selective functionalization through various coupling reactions, while the nitro group can undergo transformation to access diverse nitrogen-containing compounds. These properties make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.

Material Science

The unique electronic properties of this compound and its derivatives make them candidates for applications in material science, particularly in the development of optical waveguide materials. The specific substitution pattern affects the compound's electronic configuration, potentially leading to interesting optical properties that could be exploited in device fabrication.

Comparative Analysis with Similar Compounds

To better understand the properties and applications of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene, it is valuable to compare it with structurally related compounds.

Structural Analogs

Several structural analogs of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene exist, each with distinct chemical and physical properties:

CompoundStructural DifferenceEffect on Reactivity
1-Bromo-4-(trifluoromethoxy)benzeneLacks nitro groupLess reactive in nucleophilic substitutions; still useful in coupling reactions
2-Bromo-4-nitro-1-(trifluoromethoxy)benzeneDifferent substitution patternAltered regioselectivity in reactions; different electronic distribution
1-Bromo-2-nitrobenzeneLacks trifluoromethoxy groupDifferent electronic properties; reduced lipophilicity
2-Bromo-4-methyl-1-(2-nitro-4-(trifluoromethyl)phenoxy)benzeneContains phenoxy linkage and methyl groupMore complex structure; different reactivity profile

These comparisons highlight the unique combination of functional groups in 1-bromo-2-nitro-4-(trifluoromethoxy)benzene that contribute to its distinct chemical behavior and range of applications .

Physical Properties

The physical properties of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene influence its handling, storage, and application in laboratory and industrial settings.

PropertyValueNotes
Physical StateSolidTypically yellow in color
Molecular Weight286.00 g/mol
Melting PointNot specified in sources
Boiling PointNot specified in sources
SolubilitySoluble in common organic solvents (DCM, DMF)Based on reported synthetic procedures
StabilityStable under normal conditionsShould be stored away from strong oxidizing agents

It is important to note that this compound, like many laboratory chemicals, is intended for research purposes only and should be handled with appropriate safety precautions.

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